molecular formula C7H7F3N2O2 B3377099 [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1260659-18-4

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B3377099
CAS No.: 1260659-18-4
M. Wt: 208.14
InChI Key: UNFZKRKCIQJNKV-UHFFFAOYSA-N
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Description

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound with the molecular formula C7H7F3N2O2 and a molecular weight of 208.14 g/mol. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound imparts it with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoroethyl group to a simpler ethyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl acetate: Shares the trifluoroethyl group but differs in the acetic acid moiety.

    2,2,2-Trifluoroethanol: Contains the trifluoroethyl group but lacks the pyrazole ring.

    Indole derivatives: Similar in having a heterocyclic ring structure but differ in the specific functional groups attached

Uniqueness

The uniqueness of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid lies in its combination of the trifluoroethyl group with the pyrazole ring and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)4-12-2-1-5(11-12)3-6(13)14/h1-2H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFZKRKCIQJNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CC(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-18-4
Record name 2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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